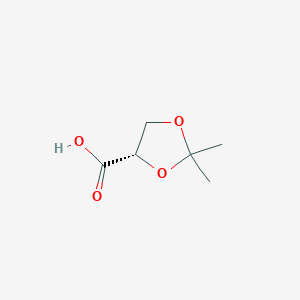

(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

Description

(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid (CAS: 102045-96-5) is a chiral compound featuring a dioxolane ring fused to a carboxylic acid group. The (S)-configuration at the 4-position imparts stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Its synthesis often involves hydrolysis of methyl esters (e.g., (S)-methyl ester, CAS: 60456-21-5) under basic conditions, as demonstrated by the reaction of methyl-(R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate with lithium hydroxide . The compound’s potassium salt (CAS: 117205-81-9) is also widely used due to enhanced solubility in polar solvents .

Key applications include:

Properties

IUPAC Name |

(4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPFVBLDYBXHAF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization of Glycerol Derivatives

A foundational approach involves the cyclization of glycerol derivatives with acetone under acidic conditions. This method leverages the reactivity of glycerol’s hydroxyl groups to form the dioxolane ring. For example, treatment of (S)-glyceric acid with acetone in the presence of sulfuric acid yields the target compound via intermediate formation of a ketal. The stereochemical integrity of the starting material is preserved through careful control of reaction conditions.

Table 1: Acid-Catalyzed Cyclization Conditions

| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| (S)-Glyceric acid | H₂SO₄ | 20–50 | 3–6 | 75–82 |

| Glycerol | H₂SO₄ | 90–150 | 0.5–4 | 68–72 |

The use of sulfuric acid as a catalyst promotes rapid cyclization but requires neutralization steps to isolate the product. Alternative catalysts such as p-toluenesulfonic acid (PTSA) have been explored to minimize side reactions, though yields remain comparable.

Esterification-Hydrolysis Sequential Approach

Industrial patents describe a two-step process involving esterification followed by hydrolysis:

-

Esterification : Glycerol reacts with a carboxylic acid (e.g., acetic acid) under acid catalysis to form a monoester intermediate.

-

Cyclization and Hydrolysis : The intermediate undergoes ketal formation with acetone, followed by alkaline hydrolysis to yield the carboxylic acid.

Key Advantages :

-

High selectivity (>95%) for the monoester intermediate.

-

Scalable to industrial production with yields exceeding 85% after hydrolysis.

Catalytic Asymmetric Synthesis

Chiral Auxiliary-Mediated Synthesis

Enantioselective synthesis is achieved using chiral auxiliaries such as tert-butylthioesters. For instance, (S)-glyceraldehyde derivatives are alkylated to introduce the dimethyl dioxolane moiety, followed by oxidation to the carboxylic acid. This method ensures high enantiomeric excess (ee > 98%) but involves multiple protection-deprotection steps.

Table 2: Chiral Auxiliary Performance

| Auxiliary | ee (%) | Yield (%) |

|---|---|---|

| tert-Butylthioester | 98.5 | 78 |

| Benzyloxazolidinone | 97.2 | 72 |

Transition Metal-Catalyzed Approaches

Palladium and ruthenium catalysts enable asymmetric hydrogenation of prochiral intermediates. For example, hydrogenation of α,β-unsaturated esters derived from dioxolane precursors affords the (S)-enantiomer with 90–94% ee. Ligand design (e.g., BINAP derivatives) critically influences stereochemical outcomes.

Enzymatic and Biocatalytic Methods

Lipase-Catalyzed Resolution

Racemic mixtures of the carboxylic acid are resolved using lipases (e.g., Candida antarctica lipase B). The enzyme selectively hydrolyzes the (R)-ester, leaving the (S)-enantiomer intact. This method achieves 99% ee but requires optimization of solvent systems and reaction times.

Case Study :

-

Substrate: Racemic methyl ester of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.

-

Conditions: Phosphate buffer (pH 7.0), 30°C, 24 h.

Industrial-Scale Production

Continuous-Flow Reactor Systems

Recent patents highlight the use of continuous-flow technology to enhance efficiency. A mixture of glycerol, acetone, and sulfuric acid is fed into a tubular reactor at 50°C, achieving 92% conversion in 1 hour. Product isolation is streamlined via in-line neutralization and crystallization.

Table 3: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Tubular (Continuous) |

| Residence Time | 1 h |

| Annual Capacity | 500 metric tons |

| Purity | 99.5% |

Solvent-Free Methodologies

Environmentally benign protocols eliminate organic solvents by using excess acetone as both reactant and solvent. This approach reduces waste and lowers production costs by 20–30% compared to traditional methods.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel column chromatography with gradient elution (hexane/ethyl acetate). Analytical HPLC with chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiopurity, while H NMR and mass spectrometry validate structural integrity.

Critical Data :

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | ee (%) | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-Catalyzed | Racemic | 75–82 | High | Low |

| Chiral Auxiliary | >98 | 70–78 | Moderate | High |

| Enzymatic Resolution | 99 | 40–45 | Low | Moderate |

| Industrial Flow | Racemic | 90–92 | Very High | Very High |

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The dioxolane ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid serves as an essential precursor in the synthesis of complex organic molecules. It is particularly useful for constructing heterocycles and other intricate structures due to its dioxolane ring, which enhances stability and reactivity .

Reactivity and Transformations

- The compound undergoes a variety of chemical reactions:

- Oxidation: It can be oxidized to yield different products such as carboxylic acids or ketones.

- Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other functional groups.

- Substitution: The dioxolane ring allows for substitution reactions, enabling the introduction of diverse substituents.

Biological Applications

Enzyme Mechanisms and Biochemical Assays

- This compound is utilized in studying enzyme mechanisms, acting as a substrate for various biochemical assays. Its structural properties allow for specific interactions with enzymes, facilitating research in enzymology and metabolic pathways .

Synthesis of Bioactive Compounds

- This compound is employed in synthesizing bioactive molecules. For instance, it can be transformed into key intermediates for pharmaceuticals or natural products, contributing to drug discovery and development .

Industrial Applications

Production of Polymers and Resins

- In industrial settings, this compound is used in the production of polymers and resins. Its ability to participate in polymerization reactions makes it valuable for creating materials with specific properties tailored for various applications.

Chiral Building Blocks

- The compound is recognized as a chiral building block essential for synthesizing chiral intermediates and final products. For example, it can be used to produce tetrahydrofuran derivatives that are relevant in medicinal chemistry .

Case Study 1: Synthesis of Tetrahydrofuran Derivatives

A research study demonstrated the use of this compound as a chiral building block to synthesize tetrahydrofuran subunits. The resulting compounds were evaluated for their biological activity against specific targets, showcasing the compound's utility in drug design.

Case Study 2: Enzyme Substrate Studies

In another study focused on enzyme kinetics, this compound was employed as a substrate to investigate the catalytic mechanism of a particular enzyme. The results provided insights into substrate specificity and enzyme efficiency.

Mechanism of Action

The mechanism by which (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid exerts its effects involves its interaction with various molecular targets. The dioxolane ring and carboxylic acid group allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets and influence biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Derivatives

Table 1: Key Derivatives and Their Properties

| Compound Name | Molecular Formula | CAS Number | Key Features | Applications |

|---|---|---|---|---|

| (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | C₆H₁₀O₄ | 102045-96-5 | Chiral carboxylic acid; (S)-configuration | Asymmetric synthesis, photochemistry |

| Potassium salt | C₆H₉KO₄ | 117205-81-9 | Enhanced solubility; ionic form | Buffering agent, crystallization |

| Methyl ester ((S)-configuration) | C₇H₁₂O₄ | 60456-21-5 | Esterified form; lipophilic | Intermediate in chiral resolutions |

| 2-Oxo-1,3-dioxolane-4-carboxylic acid | C₄H₄O₅ | 5736-06-1 | Oxo group at 2-position; higher reactivity with amines | Polymer crosslinking, adhesives |

| (4S,5S)-5-(methoxycarbonyl) derivative | C₈H₁₂O₆ | N/A | Dicarboxylate ester; rigid dioxolane backbone | Bioactive compound synthesis |

Key Observations :

- Steric and Electronic Effects : The methyl groups on the dioxolane ring enhance steric hindrance, stabilizing the ring against hydrolysis compared to unsubstituted analogs . The 2-oxo derivative (CAS: 5736-06-1) exhibits greater electrophilicity due to the electron-withdrawing oxo group, enabling rapid reactions with amines .

- Chirality : The (S)-enantiomer is preferred in drug synthesis (e.g., Eli Lilly’s overactive bladder treatment) over the (R)-form due to stereoselective binding .

Reactivity Insights :

- The Barton ester of the target compound undergoes photolytic fragmentation to yield vinyloxy radicals, unlike pivalate esters, which produce simpler t-butyl radicals .

- Ester derivatives (e.g., benzyl ester, CAS: 55032-17-2) are synthesized via DMAP/EDCI-mediated coupling, achieving 85% yields in cannabinoid ligand synthesis .

Physicochemical Properties

Biological Activity

(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is a chiral compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its dioxolane ring structure, which contributes to its chirality and biological activity. The presence of the carboxylic acid functional group enhances its solubility in polar solvents and may influence its interaction with biological targets.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antimicrobial activity. For example, it has been used as a precursor in synthesizing compounds with potential antibacterial properties .

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for certain enzymes. Its structural features allow it to interact effectively with enzyme active sites, potentially leading to therapeutic applications in treating diseases related to enzyme dysfunction .

- Chiral Building Block : This compound serves as a chiral building block in the synthesis of biologically active molecules. For instance, it is utilized in the synthesis of tetrahydrofuran derivatives which are important in medicinal chemistry .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Base-Catalyzed Reactions :

| Method | Yield (%) | Conditions |

|---|---|---|

| Base-Catalyzed Reaction | 90.5% | Methanol; KOH; 0 - 20°C; 0.75h |

- Enzymatic Methods :

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of synthesized derivatives of this compound against common pathogens. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

In a laboratory experiment focused on enzyme inhibition, this compound was tested against lipase enzymes. The results indicated that the compound effectively inhibited lipase activity at specific concentrations, highlighting its application in managing metabolic disorders related to lipid metabolism.

Q & A

Basic: What are the standard synthetic routes for preparing (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, and how is stereochemical purity ensured?

The compound is typically synthesized via asymmetric methods involving chiral auxiliaries or enzymatic resolution. For example, (S)-glyceric acid derivatives can serve as precursors, where the dioxolane ring is formed through cyclization under acidic conditions. Stereochemical control is achieved using tert-butylthioesters or other chiral intermediates, as demonstrated in α-alkylation studies of (S)-glyceric acid derivatives . Characterization via H NMR and mass spectrometry (MS) is critical to confirm enantiomeric purity and structural integrity .

Basic: What analytical techniques are most reliable for characterizing this compound and its derivatives?

Key techniques include:

- H NMR : To confirm stereochemistry and detect impurities (e.g., diastereomeric byproducts). For derivatives like thiazolidine-4-carboxylic acid amides, H NMR data (e.g., coupling constants) resolve stereochemical configurations .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for derivatives synthesized via coupling reactions .

- Column Chromatography : Purification using gradients of hexane/ethyl acetate ensures removal of unreacted starting materials .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Based on SDS guidelines for structurally similar dioxolane derivatives:

- Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and lab coats. Use fume hoods for reactions involving volatile reagents .

- First Aid : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Advanced: How do nonstatistical reaction dynamics influence the photochemical fragmentation of Barton esters derived from this compound?

Photolysis of Barton esters of this compound generates a dioxolanyl radical, which undergoes rapid ring opening to form vinyloxy radicals (e.g., CHQCHO). Born–Oppenheimer molecular dynamics simulations reveal that excess energy from decarboxylation drives nonstatistical fragmentation pathways, bypassing thermal equilibration. This contrasts with simpler esters (e.g., pivalate), which follow predictable radical recombination pathways .

Advanced: How does the stereochemistry of the dioxolane ring affect its reactivity in asymmetric synthesis?

The (S)-configuration of the dioxolane ring directs nucleophilic attack during alkylation or coupling reactions. For example, in α-alkylation of (S)-glyceric acid derivatives, the tert-butylthioester group stabilizes the transition state, ensuring retention of stereochemistry at the C4 position. Deviations in stereochemistry can lead to undesired diastereomers, reducing yield in subsequent steps .

Advanced: What strategies are effective for derivatizing this compound into functionalized intermediates for medicinal chemistry?

- Esterification : Methacrylate derivatives (e.g., (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate) are synthesized via reaction with methacrylic anhydride, enabling polymerization or further functionalization .

- Amide Coupling : Use EDCI/HOBt-mediated coupling with amines to generate thiazolidine-4-carboxylic acid amides, a common scaffold in bioactive molecules .

- Protection/Deprotection : Boc-protected intermediates allow selective modification of the carboxylic acid group .

Advanced: How can researchers resolve contradictions in reaction outcomes between photolysis and thermal decomposition studies?

Photolysis of Barton esters derived from this compound produces transient radicals (e.g., CHQCHO) that exhibit oxidative quenching by electron-rich arenes, unlike thermally induced pathways. Laser flash photolysis (LFP) and time-resolved spectroscopy are essential to capture these short-lived intermediates. Contradictions arise from differences in energy distribution (photochemical vs. thermal), necessitating mechanistic studies using both experimental and computational methods (e.g., DFT calculations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.